

Chirality and Enantiomers of Linalyl Formate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Linalyl formate

Cat. No.: B094168

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Abstract

Linalyl formate, a monoterpenoid ester, is a key component in the fragrance and flavor industries, valued for its fresh, floral, and slightly fruity aroma. As a chiral molecule, it exists in two enantiomeric forms: (R)-(-)-**linalyl formate** and (S)-(+)-**linalyl formate**. While the racemic mixture is commonly used, the individual enantiomers are presumed to possess distinct sensory and biological properties, a phenomenon well-documented for its precursor, linalool. This technical guide provides a comprehensive overview of the stereochemistry of **linalyl formate**, including its synthesis, separation, and characterization. Although specific quantitative data for the individual enantiomers of **linalyl formate** are not extensively available in public literature, this guide extrapolates potential properties and methodologies based on established principles of stereochemistry and the known characteristics of related chiral compounds.

Introduction to the Chirality of Linalyl Formate

Linalyl formate, with the chemical formula $C_{11}H_{18}O_2$, possesses a single stereocenter at the C3 position, giving rise to two enantiomers. The molecule is structurally the formate ester of linalool. The chirality of this compound is of significant interest due to the established differences in the sensory and biological activities of the enantiomers of its parent alcohol, linalool. It is naturally found in various essential oils, such as those from lavender and bergamot, typically as a racemic or near-racemic mixture.^{[1][2]}

Table 1: General Properties of **Linalyl Formate** (Racemic Mixture)

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₈ O ₂	[3]
Molecular Weight	182.26 g/mol	[3]
CAS Number	115-99-1	[4]
Appearance	Colorless to pale yellow liquid	[5]
Odor	Fruity, floral (rose), reminiscent of bergamot and vervain	[4][5]
Boiling Point	100-103 °C at 10 mm Hg	[4]
Density	0.914 g/mL at 25 °C	[4]
Refractive Index	n ₂₀ /D 1.455	[4]

Synthesis of Linalyl Formate Enantiomers

The synthesis of enantiomerically enriched or pure **linalyl formate** can be approached through two primary strategies: enantioselective synthesis from achiral precursors or the resolution of a racemic mixture.

Enantioselective Synthesis

An enantioselective synthesis would ideally start from an achiral precursor or a prochiral substrate, employing a chiral catalyst or reagent to favor the formation of one enantiomer over the other. A common method for producing chiral esters is through enzymatic catalysis.

This protocol is based on general procedures for lipase-catalyzed esterification of alcohols.

- Materials:
 - (R)- or (S)-Linalool (as the starting chiral precursor)
 - Formic acid or a suitable formate donor (e.g., ethyl formate)

- Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
- Anhydrous organic solvent (e.g., hexane, toluene)
- Molecular sieves (for water removal)
- Procedure:
 1. To a solution of enantiomerically pure linalool (1 equivalent) in the chosen anhydrous solvent, add the formate donor (1.5-3 equivalents).
 2. Add the immobilized lipase (typically 10-20% by weight of the linalool).
 3. Add activated molecular sieves to the reaction mixture to remove water produced during the esterification, which can inhibit the enzyme and reduce yield.
 4. The reaction is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
 5. Upon completion, the enzyme is removed by filtration.
 6. The solvent and excess acyl donor are removed under reduced pressure.
 7. The resulting **linalyl formate** is purified by column chromatography or distillation.

Resolution of Racemic Linalyl Formate

Kinetic resolution is a widely used technique for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, often an enzyme.

This protocol is a general representation of enzymatic kinetic resolution.

- Materials:
 - Racemic **linalyl formate**
 - A suitable lipase (e.g., from *Pseudomonas cepacia*, *Candida rugosa*)

- A buffered aqueous solution or a biphasic system (water/organic solvent)
- Reagents for quenching the reaction (e.g., acid or base)
- Procedure:
 1. Racemic **linalyl formate** is dissolved in a suitable solvent system.
 2. The lipase is added to initiate the hydrolysis of the ester. The enzyme will preferentially hydrolyze one enantiomer at a faster rate.
 3. The reaction is carefully monitored for conversion (ideally to ~50%).
 4. The reaction is quenched.
 5. The mixture is then separated to isolate the unreacted **linalyl formate** enantiomer and the linalool formed from the hydrolysis of the other enantiomer.
 6. Both the remaining ester and the alcohol product will be enantiomerically enriched.

Separation and Characterization of Enantiomers

The separation and analysis of **linalyl formate** enantiomers are critical for determining enantiomeric purity and for studying their individual properties. Chiral chromatography is the primary technique employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful tool for the separation of volatile enantiomers.

- Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
- Column: A chiral capillary column, such as one coated with a modified cyclodextrin stationary phase (e.g., beta- or gamma-cyclodextrin derivatives).
- Carrier Gas: Helium or hydrogen.

- **Oven Temperature Program:** An optimized temperature gradient is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180-220 °C).
- **Injection:** A small volume of a dilute solution of the **linalyl formate** sample in a suitable solvent (e.g., hexane) is injected.
- **Detection:** The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for the separation of enantiomers, particularly for less volatile compounds or for preparative-scale separations.

- **Instrumentation:** HPLC system with a UV detector.
- **Column:** A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode.
- **Flow Rate:** A constant flow rate is maintained (e.g., 0.5-1.5 mL/min).
- **Detection:** The enantiomers are detected by UV absorbance, and their respective peak areas are used to determine the enantiomeric ratio.

Physicochemical and Sensory Properties of Enantiomers

While specific data for **linalyl formate** enantiomers are scarce, the properties of linalool enantiomers provide a strong basis for extrapolation.

Table 2: Known Properties of Linalool Enantiomers and Extrapolated Properties of **Linalyl Formate** Enantiomers

Compound	Enantiomer	Specific Rotation (neat)	Odor Profile	Reference(s)
Linalool	(R)-(-)-Linalool	-15° to -21°	Woody, lavender-like	[6][7]
(S)-(+)-Linalool	+17.4°	Sweet, floral, petitgrain-like	[6]	
Linalyl Formate	(R)-(-)-Linalyl Formate	Predicted to be levorotatory	Predicted to be more woody/herbaceous	
(S)-(+)-Linalyl Formate	Predicted to be dextrorotatory	Predicted to be more sweet/floral		

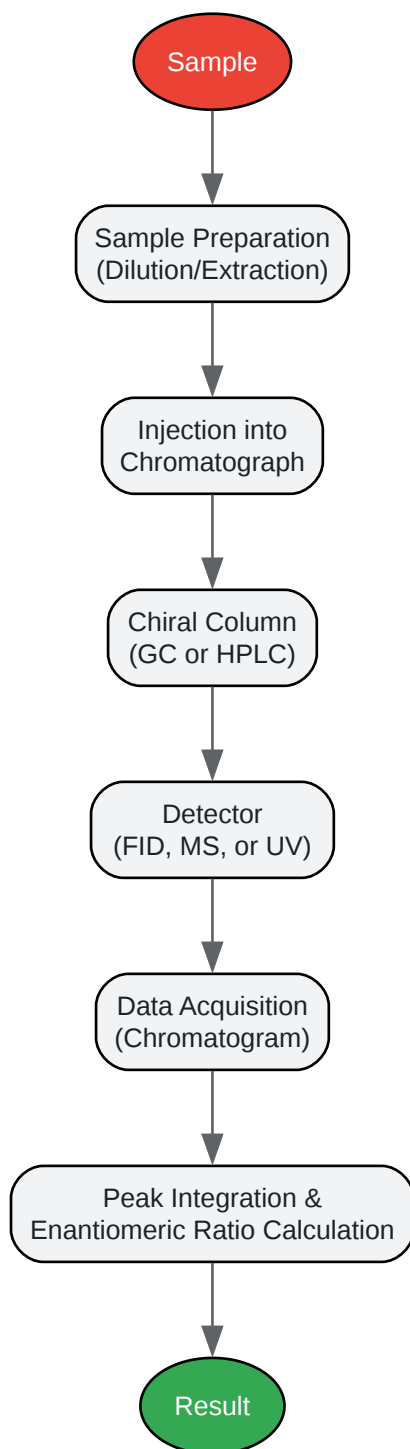
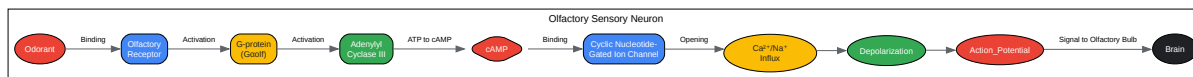
Note: Properties for **linalyl formate** enantiomers are predicted based on the known properties of linalool enantiomers and have not been experimentally verified in the cited literature.

Biological Activity and Potential Applications

The biological activities of **linalyl formate** enantiomers have not been extensively studied. However, based on the known activities of linalool, it is plausible that the enantiomers of its formate ester would also exhibit stereospecific interactions with biological systems. Linalool has been shown to have anti-inflammatory, anxiolytic, and sedative effects.[8][9] These effects are likely mediated through interactions with specific receptors and signaling pathways.

Olfactory Signaling Pathway

The perception of odor is initiated by the binding of odorant molecules to olfactory receptors (ORs) in the nasal cavity. The stereochemistry of an odorant can significantly influence its binding affinity and activation of specific ORs, leading to different odor perceptions for enantiomers.



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